molecular formula C21H25NO3S B10928818 (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one

(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one

Cat. No.: B10928818
M. Wt: 371.5 g/mol
InChI Key: XFEZKXOGCFRSQB-WEVVVXLNSA-N
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Description

(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-ethyl-2-thiophenecarboxaldehyde and 4-(2-morpholinoethoxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s pharmacological properties are investigated for potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its structure-activity relationship (SAR) is explored to optimize its efficacy and minimize toxicity.

Industry

In the industrial sector, (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but lacks the ethyl group on the thienyl ring.

    (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-PIPERIDINOETHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but has a piperidinoethoxy group instead of a morpholinoethoxy group.

Uniqueness

(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both the ethyl group on the thienyl ring and the morpholinoethoxy group on the phenyl ring

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-1-(5-ethylthiophen-2-yl)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H25NO3S/c1-2-19-8-10-21(26-19)20(23)9-5-17-3-6-18(7-4-17)25-16-13-22-11-14-24-15-12-22/h3-10H,2,11-16H2,1H3/b9-5+

InChI Key

XFEZKXOGCFRSQB-WEVVVXLNSA-N

Isomeric SMILES

CCC1=CC=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3

Canonical SMILES

CCC1=CC=C(S1)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3

Origin of Product

United States

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